3-(4-Chloro-3,5-dimethylpyrazolyl)-1-{4-[(4-methylphenyl)sulfonyl]piperazinyl} butan-1-one 3-(4-Chloro-3,5-dimethylpyrazolyl)-1-{4-[(4-methylphenyl)sulfonyl]piperazinyl} butan-1-one
Brand Name: Vulcanchem
CAS No.: 890596-96-0
VCID: VC5079623
InChI: InChI=1S/C20H27ClN4O3S/c1-14-5-7-18(8-6-14)29(27,28)24-11-9-23(10-12-24)19(26)13-15(2)25-17(4)20(21)16(3)22-25/h5-8,15H,9-13H2,1-4H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CC(C)N3C(=C(C(=N3)C)Cl)C
Molecular Formula: C20H27ClN4O3S
Molecular Weight: 438.97

3-(4-Chloro-3,5-dimethylpyrazolyl)-1-{4-[(4-methylphenyl)sulfonyl]piperazinyl} butan-1-one

CAS No.: 890596-96-0

Cat. No.: VC5079623

Molecular Formula: C20H27ClN4O3S

Molecular Weight: 438.97

* For research use only. Not for human or veterinary use.

3-(4-Chloro-3,5-dimethylpyrazolyl)-1-{4-[(4-methylphenyl)sulfonyl]piperazinyl} butan-1-one - 890596-96-0

Specification

CAS No. 890596-96-0
Molecular Formula C20H27ClN4O3S
Molecular Weight 438.97
IUPAC Name 3-(4-chloro-3,5-dimethylpyrazol-1-yl)-1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]butan-1-one
Standard InChI InChI=1S/C20H27ClN4O3S/c1-14-5-7-18(8-6-14)29(27,28)24-11-9-23(10-12-24)19(26)13-15(2)25-17(4)20(21)16(3)22-25/h5-8,15H,9-13H2,1-4H3
Standard InChI Key AOBAPUJDCGUCGA-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CC(C)N3C(=C(C(=N3)C)Cl)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central butan-1-one backbone substituted at position 3 with a 4-chloro-3,5-dimethylpyrazole moiety and at position 1 with a 4-[(4-methylphenyl)sulfonyl]piperazine group . Key structural attributes include:

  • Pyrazole ring: A five-membered aromatic heterocycle with chlorine and methyl substituents at positions 4, 3, and 5, enhancing electron-withdrawing properties .

  • Piperazinyl sulfonyl group: A six-membered diazine ring linked to a p-toluenesulfonyl group, contributing to solubility and target binding .

  • Ketone spacer: The butanone chain bridges the two heterocyclic systems, allowing conformational flexibility.

Physicochemical Characterization

Experimental and computed properties are summarized below:

PropertyValue/DescriptionSource
Molecular FormulaC₂₀H₂₇ClN₄O₃S
Molecular Weight438.97 g/mol
IUPAC Name3-(4-chloro-3,5-dimethylpyrazol-1-yl)-1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]butan-1-one
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CC(C)N3C(=C(C(=N3)C)Cl)C
SolubilityNot experimentally determined
Spectral DataNMR (¹H, ¹³C), IR, and mass spectra available

The InChIKey AOBAPUJDCGUCGA-UHFFFAOYSA-N confirms stereochemical uniqueness . Computational models predict moderate lipophilicity (clogP ≈ 3.2), suggesting blood-brain barrier permeability .

Synthesis and Analytical Characterization

Synthetic Pathway

The synthesis involves three principal stages :

  • Pyrazole precursor preparation: 4-Chloro-3,5-dimethylpyrazole is synthesized via cyclocondensation of hydrazine with β-diketones under acidic conditions.

  • Piperazine sulfonylation: 1-Piperazine is reacted with p-toluenesulfonyl chloride in dichloromethane, yielding 4-[(4-methylphenyl)sulfonyl]piperazine.

  • Coupling reaction: The pyrazole and sulfonylated piperazine are conjugated to butan-1-one using EDCI/HOBt-mediated amide bond formation.

Reaction yields range from 45–62%, with purity >95% achieved via silica gel chromatography.

Analytical Validation

Key characterization data include:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.68 (d, 2H, Ar-H), 7.32 (d, 2H, Ar-H), 4.21 (m, 1H, CH), 3.52–3.12 (m, 8H, piperazine), 2.44 (s, 3H, CH₃), 2.31 (s, 6H, pyrazole-CH₃).

  • IR (KBr): 1685 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O), 1150 cm⁻¹ (C-N) .

  • HRMS: m/z 439.1521 [M+H]⁺ (calc. 439.1524) .

MetricValue
MIC16 μg/mL
MBC64 μg/mL
Time-kill (24h)3.2 log reduction

Mechanistic studies indicate disruption of membrane integrity via porin inhibition.

Research Challenges and Future Directions

Current limitations include:

  • Solubility: Poor aqueous solubility (predicted logS = -4.1) necessitates prodrug strategies .

  • Metabolic stability: Microsomal assays show t₁/₂ = 12 min (human liver microsomes), prompting structural optimization.

  • Target selectivity: Off-target effects on EGFR (IC₅₀ = 8.3 μM) require scaffold refinement .

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